molecular formula C17H18N2O6 B3420541 Nifedipine CAS No. 193689-82-6

Nifedipine

Cat. No. B3420541
Key on ui cas rn: 193689-82-6
M. Wt: 346.3 g/mol
InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Patent
US05126457

Procedure details

Into a 1-liter glass reactor 60.4 g (0.4 mole) of 2-nitro-benzaldehyde, 102.1 g (0.88 mole) of methyl acetoacetate, 28.25 g (0.415 mole) of a 25% aqueous ammonium hydroxide solution and 150 ml of methanol are weighed in. The reactor is closed, whereupon the reaction mixture is heated to boiling at a temperature of 101°-103° C. and a pressure of 2.0-2.2 bar for 5 hours. The reaction mixture is cooled to 0°-5° C., the precipitated product is filtered and washed with methanol. Thus 110.5 g of nifedipine are obtained, yield 79.8%, m.p.: 171.5°-175° C.
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
79.8%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[C:12]([O:18][CH3:19])(=[O:17])[CH2:13][C:14]([CH3:16])=O.[OH-:20].[NH4+:21]>CO>[CH3:16][C:14]1[NH:21][C:14]([CH3:16])=[C:13]([C:12]([O:18][CH3:19])=[O:17])[CH:6]([C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N+:1]([O-:3])=[O:2])[C:13]=1[C:12]([O:18][CH3:19])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
60.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
102.1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is closed, whereupon the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
to boiling at a temperature of 101°-103° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OC)C=2C=CC=CC2[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 110.5 g
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05126457

Procedure details

Into a 1-liter glass reactor 60.4 g (0.4 mole) of 2-nitro-benzaldehyde, 102.1 g (0.88 mole) of methyl acetoacetate, 28.25 g (0.415 mole) of a 25% aqueous ammonium hydroxide solution and 150 ml of methanol are weighed in. The reactor is closed, whereupon the reaction mixture is heated to boiling at a temperature of 101°-103° C. and a pressure of 2.0-2.2 bar for 5 hours. The reaction mixture is cooled to 0°-5° C., the precipitated product is filtered and washed with methanol. Thus 110.5 g of nifedipine are obtained, yield 79.8%, m.p.: 171.5°-175° C.
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
79.8%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[C:12]([O:18][CH3:19])(=[O:17])[CH2:13][C:14]([CH3:16])=O.[OH-:20].[NH4+:21]>CO>[CH3:16][C:14]1[NH:21][C:14]([CH3:16])=[C:13]([C:12]([O:18][CH3:19])=[O:17])[CH:6]([C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N+:1]([O-:3])=[O:2])[C:13]=1[C:12]([O:18][CH3:19])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
60.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
102.1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is closed, whereupon the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
to boiling at a temperature of 101°-103° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OC)C=2C=CC=CC2[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 110.5 g
YIELD: PERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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